molecular formula C19H26N6O3S B2804231 N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide CAS No. 899993-16-9

N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide

Cat. No.: B2804231
CAS No.: 899993-16-9
M. Wt: 418.52
InChI Key: OHBJWPOLPYLBKJ-UHFFFAOYSA-N
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Description

This compound features a multi-heterocyclic scaffold:

  • 5-Methylisoxazole moiety: Acts as a bioisostere for carboxylic acid groups, enhancing metabolic stability .
  • Hexahydroquinazolinone core: A partially saturated quinazoline derivative, which may improve solubility and reduce planar aromatic toxicity .
  • Sulfanyl-acetamide linker: Provides flexibility and facilitates interactions with biological targets like enzymes or receptors .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O3S/c1-13-11-16(22-28-13)20-17(26)12-29-18-14-5-3-4-6-15(14)25(19(27)21-18)24-9-7-23(2)8-10-24/h11H,3-10,12H2,1-2H3,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBJWPOLPYLBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the piperazine and quinazoline moieties. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects could be explored for treating various diseases.

    Industry: The compound’s unique properties might be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reported Biological Activity
Target Compound - >400 (estimated) Hexahydroquinazolinone, 4-methylpiperazine, 5-methylisoxazole Not explicitly stated (inference from analogs)
2-[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(5-methylisoxazol-3-yl)acetamide C₁₀H₁₁N₅O₃S 281.29 Triazinone core, methyl group at position 6 Not reported, but triazine derivatives often target kinases
N-(5-Methylisoxazol-3-yl)-2-[(4-methylthiazol-2-yl)sulfanyl]acetamide C₁₀H₁₁N₃O₂S₂ 269.34 Thiazole ring with methyl group Antifungal/antibacterial (thiazole-based analogs)
2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide C₁₉H₂₂N₆O₄S₂ 462.55 Thiadiazole core, 3,4-dimethoxyphenylacetyl-piperazine Enzyme inhibition (e.g., acetylcholinesterase)
2-{[5-(4-Cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide C₁₄H₁₈N₆O₂S₂ 366.46 Cyclopropylcarbonyl-piperazine, thiadiazole Enhanced lipophilicity; potential CNS activity
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₂₀H₁₈N₄O₂S 378.45 Indole-oxadiazole hybrid Enzyme inhibition (e.g., cyclooxygenase)

Structural and Functional Insights

Hexahydroquinazolinone vs. Triazinone/Thiadiazole Cores
  • The target compound’s hexahydroquinazolinone core offers partial saturation, reducing aromaticity compared to triazinone or thiadiazole analogs. This may enhance solubility and reduce off-target interactions .
Piperazinyl Modifications
  • The 4-methylpiperazinyl group in the target compound contrasts with the cyclopropanecarbonyl-piperazine in . The methyl group improves water solubility, while cyclopropane enhances membrane permeability .
  • 3,4-Dimethoxyphenylacetyl-piperazine (in ) introduces electron-rich aromaticity, favoring interactions with hydrophobic enzyme pockets .

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. Its structure includes an oxazole ring and a piperazine moiety, both of which are known to contribute to various pharmacological effects. This article aims to summarize the available research on the biological activities of this compound, including its mechanisms of action and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C19H26N4O3S
Molecular Weight 378.50 g/mol
IUPAC Name This compound
PubChem CID Not available

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For instance, derivatives containing oxazole and piperazine rings have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays showed that compounds with similar structures could induce apoptosis in cancer cells by activating pathways involving p53 and caspase cascades .

Case Study:
A study evaluated the effects of a related compound on MCF-7 breast cancer cells. The treatment resulted in increased expression of p53 and cleavage of caspase-3, leading to enhanced apoptotic activity. This suggests that modifications in the oxazole and piperazine components can influence the anticancer efficacy of such compounds .

Antimicrobial Activity

Compounds with thiol and piperazine functionalities have been noted for their antimicrobial properties. Research indicates that certain derivatives can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

The proposed mechanisms for the biological activities of this compound include:

  • Apoptosis Induction : Activation of apoptotic pathways through modulation of key proteins such as p53.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer proliferation or microbial metabolism.
  • Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways that affect cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundAssay/Cell LineIC50 Value (µM)Mechanism
AnticancerOxazole DerivativeMCF-70.65Apoptosis via p53 activation
AntimicrobialPiperazine DerivativeE. coli10Membrane disruption
Enzyme InhibitionSimilar Thiol CompoundCarbonic Anhydrase0.89Enzyme inhibition

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